4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile
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Overview
Description
4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
Introduction of Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using isobutylsulfonyl chloride and a base such as triethylamine.
Attachment of Benzonitrile Moiety: The benzonitrile group can be attached through nucleophilic substitution reactions, where a suitable benzonitrile derivative reacts with the azetidine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile has a wide range of scientific research applications, including:
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its unique structural features and reactivity.
Material Science: The compound is explored for its potential in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is utilized in biological research to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carbonylbenzonitrile: Lacks the isobutylsulfonyl group, resulting in different reactivity and applications.
3-(Isobutylsulfonyl)azetidine:
4-(3-(Methylsulfonyl)azetidine-1-carbonyl)benzonitrile: Similar structure but with a methylsulfonyl group instead of isobutylsulfonyl, leading to variations in reactivity and applications.
Uniqueness
4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile stands out due to the presence of both the isobutylsulfonyl and benzonitrile groups, which confer unique reactivity and potential applications. Its combination of structural features makes it a versatile compound in various scientific research fields.
Properties
IUPAC Name |
4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11(2)10-21(19,20)14-8-17(9-14)15(18)13-5-3-12(7-16)4-6-13/h3-6,11,14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNVCAKBCAMWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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